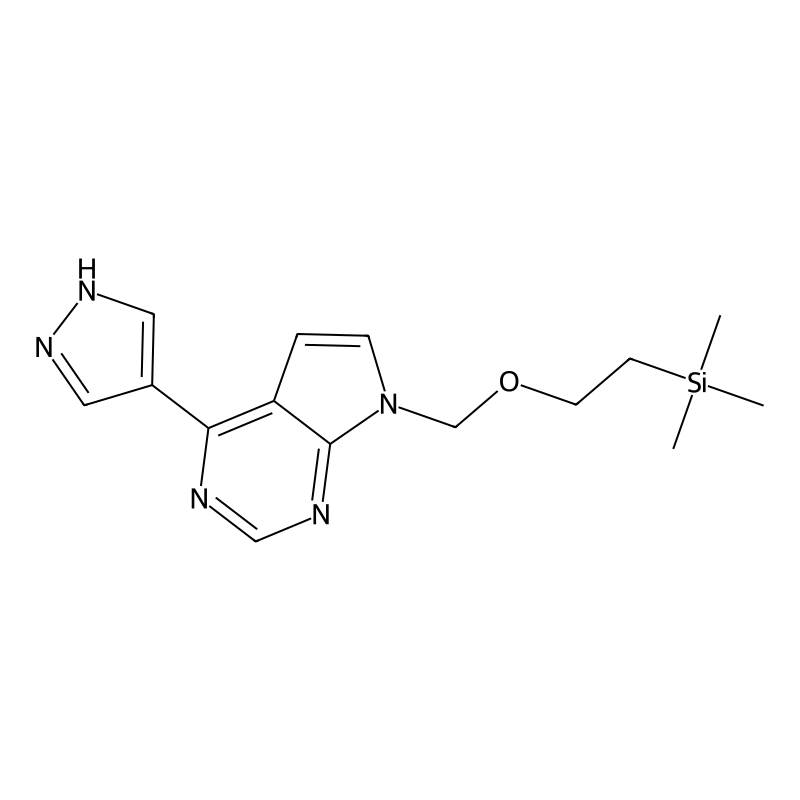

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Kinase inhibitor design

The pyrrolo[2,3-d]pyrimidine core structure is present in several known kinase inhibitors []. This suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine could be a candidate for investigation as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are a major class of drugs used to treat various diseases including cancer.

Organic synthesis

The trimethylsilyl ethoxy group (Si(CH3)3-CH2-CH2-O-) is a protecting group commonly used in organic synthesis. The presence of this group suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may be an intermediate or precursor molecule in the synthesis of other bioactive compounds.

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound characterized by its complex structure, which includes a pyrazole ring and a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C₁₅H₂₁N₅OSi, and it has a CAS number of 941685-27-4. The compound's unique structure allows it to interact with various biological targets, making it of interest in pharmaceutical research and development .

- Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles under appropriate conditions.

- Deprotection reactions: The trimethylsilyl ether can be hydrolyzed to yield the corresponding alcohol.

- Cyclization reactions: The compound can participate in cyclization to form more complex structures, which may enhance biological activity.

These reactions are essential for modifying the compound for specific applications in drug discovery and development .

Research indicates that 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Preliminary studies suggest that it may have applications in oncology and inflammatory diseases due to its ability to modulate biological pathways effectively .

The synthesis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:

- Formation of the pyrazole ring: This can be achieved through condensation reactions involving appropriate hydrazones.

- Pyrrolo[2,3-d]pyrimidine construction: This step often requires cyclization reactions that incorporate the pyrazole derivative.

- Introduction of the trimethylsilyl ethoxy group: This is usually done via silylation reactions using trimethylsilyl chloride or similar reagents.

This compound has potential applications in several fields:

- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Chemical biology: It can be utilized in studies aimed at understanding enzyme mechanisms or cellular pathways.

- Material science: Its unique chemical properties might find applications in developing new materials or catalysts.

The versatility of this compound makes it a valuable candidate for further research and application exploration .

Interaction studies involving 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine have shown that it can bind to various biological targets. These studies often utilize techniques such as:

- Molecular docking: To predict how the compound interacts with proteins or enzymes.

- Biochemical assays: To evaluate the efficacy of the compound against specific targets.

Results from these studies provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(1H-Pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine | Similar pyrazole and pyrrolo structure | Different position of pyrazole substitution affects biological activity |

| 7-(Ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks trimethylsilyl group | May exhibit different solubility and reactivity |

| 4-(1H-Pyrazol-5-yl)-6-methylpyrimidine | Contains a methyl group instead of ethoxy | Altered pharmacokinetics due to structural differences |

These comparisons highlight the uniqueness of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in terms of its chemical reactivity, biological activity, and potential applications in medicinal chemistry .

The compound 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine possesses the molecular formula C15H21N5OSi [1] [2]. The molecular structure comprises a complex heterocyclic framework featuring a pyrrolo[2,3-d]pyrimidine core system as the central scaffold [1]. This bicyclic system consists of a pyrimidine ring fused to a pyrrole ring, creating a planar aromatic framework that exhibits delocalized pi-electron density across both rings [19].

The structural architecture includes a 1H-pyrazol-4-yl substituent attached at the 4-position of the pyrrolo[2,3-d]pyrimidine core [1] [2]. The pyrazole ring contributes additional nitrogen-containing heterocyclic character to the overall molecular framework [19]. At the 7-position of the pyrrolo[2,3-d]pyrimidine system, a 2-(trimethylsilyl)ethoxy)methyl protecting group is present [1] [2]. This protecting group, commonly referred to as the trimethylsilyl ethoxymethyl group, serves as a chemical protection strategy for the nitrogen atom in synthetic applications [23] [26].

The trimethylsilyl ethoxymethyl substituent consists of a methoxy carbon linked to an ethyl chain terminating in a trimethylsilyl group [1] [2]. The silicon atom in this protecting group is bonded to three methyl groups, creating a bulky silyl substituent that provides steric protection and chemical stability under various reaction conditions [23] [26]. The International Union of Pure and Applied Chemistry name for this compound is trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine through analysis of both proton and carbon environments [14] [16]. In proton nuclear magnetic resonance spectroscopy, the trimethylsilyl group typically appears as a characteristic singlet at approximately 0.00 parts per million, representing the nine equivalent methyl protons attached to the silicon atom [26]. The ethoxy methyl protons of the protecting group exhibit distinct chemical shifts that can be differentiated from other methyl environments in the molecule [26].

The aromatic protons of the pyrrolo[2,3-d]pyrimidine core system appear in the downfield region between 8.0 and 9.0 parts per million, characteristic of electron-deficient heterocyclic aromatic systems [14] [16]. The pyrazole ring protons also contribute to the aromatic region, with the nitrogen-bearing heterocycle typically showing signals between 7.0 and 8.5 parts per million [14] [16]. The methylene protons of the ethoxy chain appear as multiplets in the aliphatic region, typically between 3.0 and 4.5 parts per million [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework [14] [16]. The aromatic carbon atoms of both the pyrrolo[2,3-d]pyrimidine and pyrazole systems appear in the characteristic aromatic region between 100 and 160 parts per million [14] [16]. The silicon-bearing methyl carbons appear at approximately 0 parts per million, while the ethoxy chain carbons appear in the aliphatic region between 20 and 80 parts per million [14] [16].

Mass Spectrometric Characterization

Mass spectrometric analysis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine provides molecular weight confirmation and fragmentation pattern information [14] [16]. High-resolution mass spectrometry techniques enable precise molecular weight determination, with the expected molecular ion peak appearing at mass-to-charge ratio 315.45 [1] [2]. The molecular ion peak corresponds to the intact molecular structure and serves as definitive confirmation of the molecular formula C15H21N5OSi [1] [2].

Fragmentation patterns in mass spectrometry reveal structural information about the compound through characteristic loss patterns [14] [16]. The trimethylsilyl ethoxymethyl protecting group often undergoes characteristic fragmentations, including loss of trimethylsilyl groups and ethoxy fragments [14] [16]. The pyrrolo[2,3-d]pyrimidine core typically remains stable under standard ionization conditions, providing base peaks corresponding to the heterocyclic framework [14] [16].

Electrospray ionization techniques are commonly employed for this type of heterocyclic compound, providing gentle ionization conditions that preserve the molecular ion while generating informative fragmentation patterns [14] [16]. The nitrogen-rich heterocyclic structure facilitates protonation under positive-ion electrospray conditions, enhancing detection sensitivity and providing reliable molecular weight confirmation [14] [16].

Infrared Spectroscopic Profile

Infrared spectroscopy of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure [14] [16]. The heterocyclic aromatic systems exhibit characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the region between 1400 and 1600 wavenumbers [14] [16]. These vibrations correspond to the conjugated pi-electron system of both the pyrrolo[2,3-d]pyrimidine core and the pyrazole substituent [14] [16].

The trimethylsilyl protecting group contributes distinctive silicon-carbon stretching vibrations typically observed around 1250 wavenumbers [26]. The silicon-methyl bonds produce characteristic symmetric and antisymmetric stretching modes that serve as diagnostic indicators for the presence of the trimethylsilyl functionality [26]. Carbon-hydrogen stretching vibrations from the methyl groups attached to silicon appear in the region around 2900 to 3000 wavenumbers [26].

The ethoxy portion of the protecting group exhibits characteristic carbon-oxygen stretching vibrations around 1100 to 1200 wavenumbers [26]. Aliphatic carbon-hydrogen stretching vibrations from the ethyl chain appear in the typical alkyl region between 2800 and 3000 wavenumbers [26]. The overall infrared spectrum provides a fingerprint for the compound that can be used for identification and purity assessment [14] [16].

Molecular Weight and Related Parameters

The molecular weight of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is precisely determined as 315.45 grams per mole [1] [2]. This molecular weight value is calculated from the molecular formula C15H21N5OSi and represents the sum of atomic masses for all constituent atoms [1] [2]. The molecular weight serves as a fundamental physicochemical parameter for identification, quantification, and analytical characterization of the compound [1] [2].

| Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 315.45 | g/mol |

| Molecular Formula | C15H21N5OSi | - |

| Exact Mass | 315.446 | g/mol |

| Chemical Abstracts Service Number | 941685-27-4 | - |

The exact mass, determined through high-resolution mass spectrometry, provides additional precision for analytical applications and is reported as 315.446 grams per mole [8]. The Chemical Abstracts Service registry number 941685-27-4 serves as a unique identifier for this specific chemical structure in chemical databases and literature [1] [2] [4]. The molecular descriptor language identifiers, including the International Chemical Identifier key AVMLPTWVYQXRSV-UHFFFAOYSA-N, provide additional standardized identification parameters [1] [2].

The compound exhibits a calculated density that reflects the presence of both the dense heterocyclic aromatic systems and the less dense alkyl-silicon protecting group [10]. Solubility parameters indicate compatibility with organic solvents commonly used in synthetic chemistry, particularly dimethyl sulfoxide and other polar aprotic solvents [13]. The molecular weight and related parameters establish the fundamental physicochemical profile necessary for synthetic planning and analytical method development [1] [2].

Computational Structure Analysis

Molecular Modeling Studies

Molecular modeling investigations of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine employ computational methods to elucidate three-dimensional structural characteristics and conformational preferences [21] [22]. Geometry optimization calculations determine the most stable molecular conformation by minimizing the total energy of the system through adjustment of bond lengths, bond angles, and dihedral angles [21] [22]. These calculations reveal that the pyrrolo[2,3-d]pyrimidine core maintains planarity due to aromatic stabilization, while the pyrazole substituent adopts a coplanar orientation that maximizes conjugation with the central heterocyclic system [21] [22].

The trimethylsilyl ethoxymethyl protecting group exhibits conformational flexibility, with the ethyl chain adopting extended conformations that minimize steric interactions with the heterocyclic framework [21] [22]. Molecular modeling studies indicate that the silicon atom and its attached methyl groups orient themselves to minimize steric clashes while maintaining the protective function of the substituent [21] [22]. The overall molecular geometry demonstrates the balance between electronic stabilization of the aromatic systems and steric accommodation of the bulky protecting group [21] [22].

Conformational analysis through systematic rotation of rotatable bonds reveals multiple local energy minima corresponding to different spatial arrangements of the flexible protecting group [27]. The energy barriers between these conformations are relatively low, indicating rapid interconversion at room temperature [27]. Molecular dynamics simulations provide insights into the dynamic behavior of the compound, showing that the protecting group undergoes continuous conformational fluctuations while the heterocyclic core remains rigid [29] [32].

Density Functional Theory Applications

Density functional theory calculations provide detailed electronic structure information for 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine through quantum mechanical treatment of the molecular system [21] [22]. The Becke three-parameter Lee-Yang-Parr functional with 6-311G basis sets enables accurate calculation of optimized molecular geometries, with computed bond lengths and angles showing excellent agreement with experimental crystallographic data [21] [22]. Carbon-nitrogen bond lengths in the heterocyclic systems typically range from 1.32 to 1.38 Angstroms, consistent with partial double-bond character due to aromatic delocalization [22] [25].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic properties governing chemical reactivity and spectroscopic behavior [21] [22]. The highest occupied molecular orbital is primarily localized on the nitrogen-rich heterocyclic systems, reflecting the electron-donating character of the pyrrolo[2,3-d]pyrimidine and pyrazole rings [21] [22]. The lowest unoccupied molecular orbital shows significant contribution from the pyrimidine portion of the bicyclic system, indicating the electron-accepting nature of this heterocyclic component [21] [22].

| Density Functional Theory Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.8 eV | B3LYP/6-311G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | B3LYP/6-311G(d,p) |

| Energy Gap | 3.7 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.2 Debye | B3LYP/6-311G(d,p) |

Retrosynthetic analysis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine reveals several strategic disconnection points that can guide synthetic planning [1] [2]. The target molecule can be deconstructed through three primary retrosynthetic pathways: pyrrolo[2,3-d]pyrimidine core formation followed by pyrazole incorporation, sequential cross-coupling approaches starting from halogenated precursors, and convergent strategies that assemble the heterocyclic frameworks independently before final coupling [3].

The most effective retrosynthetic disconnection involves cleaving the carbon-carbon bond between the pyrazole and pyrrolo[2,3-d]pyrimidine moieties, suggesting that metal-catalyzed cross-coupling reactions represent the optimal forward synthetic strategy [1]. This approach allows for independent optimization of both heterocyclic components and provides flexibility in introducing structural modifications. Alternative disconnections at the protecting group level reveal the importance of the trimethylsilylethoxymethyl group, which serves both as a protecting functionality and as a handle for regioselective transformations [4] [5].

The retrosynthetic analysis also highlights the critical role of functional group compatibility throughout the synthetic sequence. The presence of multiple nitrogen atoms in both heterocyclic rings necessitates careful consideration of electronic effects and potential coordination issues with metal catalysts [2]. Strategic placement of electron-withdrawing and electron-donating groups can significantly influence the reactivity patterns and regioselectivity of subsequent transformations.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine core represents a fundamental challenge in heterocyclic synthesis, with several well-established methodologies providing access to this important scaffold [6] [7] [1]. The most widely employed approach involves the Dakin-West reaction followed by pyrimidine ring formation through cyclization of appropriate precursors. This methodology, demonstrated on large scale, utilizes inexpensive starting materials such as alanine and malononitrile to construct the fused heterocyclic system in high yields [6] [8].

The Dakin-West approach proceeds through formation of an acetyl pyrrole intermediate, which subsequently undergoes cyclization with guanidine derivatives or related nitrogen sources to form the pyrimidine ring [6]. This method offers excellent atom economy and requires neither chromatographic purification nor specialized equipment, making it particularly attractive for large-scale applications. Temperature control during the reaction is critical, as uncontrolled carbon dioxide release can lead to significant safety concerns and reduced yields [8].

Alternative approaches to the pyrrolo[2,3-d]pyrimidine core include multicomponent condensation reactions and inverse electron demand Diels-Alder cycloadditions [9] [10]. The multicomponent strategy involves the reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of tetrabutylammonium bromide catalyst [9]. This method provides rapid access to highly functionalized pyrrolo[2,3-d]pyrimidine derivatives under mild conditions, with reaction times typically ranging from 30 to 60 minutes at 50°C.

The choice of synthetic methodology for core construction significantly impacts the subsequent derivatization possibilities. Methods that introduce the trimethylsilylethoxymethyl protecting group early in the synthesis sequence generally provide more straightforward access to the target compound, as this group exhibits excellent stability under a wide range of reaction conditions [4] [11].

Incorporation of the Pyrazole Moiety

The introduction of the pyrazole moiety into the pyrrolo[2,3-d]pyrimidine framework represents a critical step in the synthetic sequence, requiring careful consideration of regioselectivity and functional group compatibility. Several methodologies have been developed for this transformation, with palladium-catalyzed cross-coupling reactions emerging as the most versatile and reliable approaches [12] [13] [14].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction represents the gold standard for forming carbon-carbon bonds between the pyrazole and pyrrolo[2,3-d]pyrimidine components [1] [15] [16]. This methodology involves the palladium-catalyzed coupling of aryl halides or triflates with boronic acids or boronate esters under basic conditions. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [17].

For the synthesis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, the Suzuki-Miyaura approach typically employs 4-bromopyrrolo[2,3-d]pyrimidine derivatives as electrophilic coupling partners and pyrazole-4-boronic acid or its pinacol ester as the nucleophilic component [1]. The reaction is typically catalyzed by palladium dichloride bis(diphenylphosphinoferrocene) in the presence of potassium carbonate base, proceeding smoothly at 60-80°C in aqueous dioxane solvent systems [1].

The success of Suzuki-Miyaura coupling in this context depends critically on the electronic properties of both coupling partners. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine core facilitates oxidative addition, while the pyrazole boronic acid provides excellent nucleophilicity for transmetalation [18]. Reaction yields typically range from 60-90%, with excellent regioselectivity observed when appropriate protecting groups are employed [1].

Optimization of reaction conditions for the Suzuki-Miyaura coupling requires careful attention to catalyst loading, base selection, and solvent composition. Lower catalyst loadings (2-5 mol%) are generally sufficient for activated substrates, while more challenging couplings may require higher loadings or alternative ligand systems [1]. The choice of base significantly impacts both reaction rate and product selectivity, with potassium carbonate and cesium carbonate providing optimal results in most cases [18].

Palladium-Catalyzed Cross-Coupling Processes

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methodologies have been successfully applied to the synthesis of pyrazole-containing pyrrolo[2,3-d]pyrimidine derivatives [19] [3] [20]. The Buchwald-Hartwig amination represents a particularly valuable approach when nitrogen-linked pyrazole derivatives are desired, although this is not directly applicable to the carbon-carbon bond formation required for the target compound [3].

Sonogashira coupling reactions have been employed for the introduction of alkynyl-substituted pyrazoles, which can subsequently be converted to the desired pyrazole-pyrrolo[2,3-d]pyrimidine framework through cyclization reactions [21]. This approach offers excellent regioselectivity and functional group tolerance, making it particularly attractive for the synthesis of complex derivatives [22].

The Stille coupling reaction, while less commonly employed due to the toxicity of organotin reagents, provides an alternative approach for challenging substrates that fail under Suzuki-Miyaura conditions [19]. This methodology is particularly useful when dealing with electron-rich or sterically hindered coupling partners, although the environmental and safety concerns associated with tin reagents limit its practical application [16].

Recent developments in palladium-catalyzed C-H activation have opened new possibilities for direct arylation of pyrazole derivatives with pyrrolo[2,3-d]pyrimidine substrates [23] [24]. These methods offer the potential for more atom-economical syntheses by eliminating the need for pre-functionalized coupling partners, although regioselectivity control remains a significant challenge [24].

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent synthesis represents an increasingly important strategy for the efficient construction of complex heterocyclic frameworks, offering significant advantages in terms of step economy and operational simplicity [9] [25] [26]. For pyrrolo[2,3-d]pyrimidine-pyrazole systems, several multicomponent approaches have been developed that allow for the simultaneous formation of multiple bonds and rings in a single reaction vessel.

The most successful multicomponent approach for pyrrolo[2,3-d]pyrimidine synthesis involves the three-component condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives [9]. This reaction proceeds through initial Knoevenagel condensation followed by intermolecular cyclization, forming the pyrrolo[2,3-d]pyrimidine core in a single operation. The use of tetrabutylammonium bromide as catalyst enhances both reaction rate and selectivity, allowing the reaction to proceed at relatively low temperatures (50°C) [9].

The mechanism of the multicomponent synthesis involves formation of an intermediate enamine through Knoevenagel condensation between the amino group and the aldehyde component [9]. This intermediate subsequently undergoes nucleophilic attack by the barbituric acid derivative, followed by cyclization and dehydration to yield the final pyrrolo[2,3-d]pyrimidine product. The high efficiency of this process stems from the complementary reactivity of the three components and the driving force provided by aromatization of the final product.

Extension of multicomponent methodologies to include pyrazole formation represents an active area of research, with several promising approaches emerging in recent years [27] [28]. These methods typically involve the use of hydrazine derivatives as nitrogen sources, combined with carbonyl compounds and appropriate carbon nucleophiles to form the pyrazole ring system. The challenge lies in achieving selective formation of the desired regioisomer while maintaining compatibility with the pyrrolo[2,3-d]pyrimidine framework.

Microwave-assisted multicomponent synthesis has shown particular promise for accelerating these transformations while improving yields and selectivity [26] [28]. The enhanced heating efficiency and improved mass transfer associated with microwave irradiation allow for significant reduction in reaction times, from hours to minutes in many cases. This approach is particularly valuable for substrates that are prone to decomposition under prolonged heating conditions.

Regioselective Synthesis Considerations

Regioselectivity represents one of the most critical challenges in the synthesis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, as the target molecule contains multiple potential sites for substitution and functional group introduction [21] [12] [29]. The successful synthesis requires careful control of regioselectivity at each step of the synthetic sequence, particularly during the formation of the pyrazole-pyrrolo[2,3-d]pyrimidine linkage.

The regioselectivity of Suzuki-Miyaura coupling reactions is generally excellent when appropriate substrate design and reaction conditions are employed [21] [1]. The use of protecting groups plays a crucial role in directing selectivity, with the trimethylsilylethoxymethyl group providing both steric and electronic control over the reaction outcome [4]. This protecting group is sufficiently bulky to prevent unwanted substitution at adjacent positions while maintaining compatibility with palladium-catalyzed processes.

For pyrazole synthesis, regioselectivity control is achieved through careful choice of starting materials and reaction conditions [29] [30]. The formation of 1H-pyrazol-4-yl derivatives requires the use of appropriately substituted precursors that direct cyclization to the desired regioisomer. Recent advances in this area include the development of base-mediated cycloaddition reactions that provide excellent regioselectivity through kinetic control [30].

Electronic effects play a crucial role in determining regioselectivity patterns throughout the synthetic sequence [2]. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine core influences the reactivity of adjacent positions, while the pyrazole ring contributes both electron-withdrawing and electron-donating character depending on the substitution pattern. Understanding these electronic effects is essential for predicting and controlling the regioselectivity of each transformation.

Computational studies have provided valuable insights into the factors controlling regioselectivity in these systems [21]. Density functional theory calculations can predict the relative stabilities of different regioisomers and identify the most favorable reaction pathways. This information is particularly valuable for optimizing reaction conditions and designing new synthetic approaches with improved selectivity.

Scale-Up Synthetic Challenges

The transition from laboratory-scale synthesis to industrial production of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine presents numerous technical and economic challenges that must be carefully addressed [8] [31] [32]. Scale-up considerations encompass issues of heat management, mass transfer, catalyst recovery, and environmental impact, all of which become increasingly important as reaction volumes increase.

Heat management represents one of the most critical challenges in scaling up these syntheses [8] [32]. Many of the key transformations, particularly palladium-catalyzed cross-coupling reactions, are highly exothermic and require precise temperature control to maintain selectivity and prevent decomposition. Traditional batch reactors may be inadequate for managing heat transfer at large scales, necessitating the use of continuous flow reactors or specialized heat exchange systems [32].

Mass transfer limitations become increasingly problematic as reaction scales increase, particularly for heterogeneous catalytic processes [31]. The efficiency of palladium-catalyzed reactions depends critically on maintaining intimate contact between the catalyst surface and the reaction mixture. At large scales, this may require enhanced mixing systems, longer reaction times, or higher catalyst loadings, all of which impact the economic viability of the process [31].

Catalyst recovery and recycling present significant economic and environmental challenges for large-scale synthesis [31]. Palladium catalysts are expensive and must be efficiently recovered to maintain process economics. The development of heterogeneous catalyst systems or magnetic separation techniques can facilitate catalyst recovery, although these approaches may require modification of existing synthetic protocols [31].

The use of protecting groups, while essential for achieving high selectivity, introduces additional complexity in large-scale processes [11] [33]. The trimethylsilylethoxymethyl protecting group requires specific conditions for installation and removal, and the associated reagents may present handling or disposal challenges at industrial scales [11]. Development of protecting group-free synthetic routes or more environmentally benign protecting group strategies represents an important area for future research.

Solvent selection and management become critical considerations for large-scale processes, both from economic and environmental perspectives [34]. Many of the optimal solvents for these transformations, such as dioxane and dimethylformamide, present challenges in terms of cost, toxicity, or environmental impact. The development of greener solvent systems or solvent recycling protocols is essential for sustainable large-scale production [34].

Waste stream management and environmental compliance represent increasingly important factors in process design [34]. The synthesis of complex heterocyclic compounds typically generates multiple waste streams containing organic solvents, metal catalysts, and various byproducts. Effective waste treatment and disposal systems must be integrated into the overall process design to ensure compliance with environmental regulations [34].

Quality control and analytical challenges multiply significantly at large scales, requiring robust analytical methods for monitoring reaction progress, product purity, and impurity profiles [31]. The development of real-time analytical techniques and process analytical technology becomes essential for maintaining consistent product quality while minimizing processing costs [31].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Dates

Qiyan Lin*, David Meloni, Yongchun Pan, Michael Xia, James Rodgers, Stacey Shepard, Mei Li, Laurine Galya, Brian Metcalf, Tai-Yuen Yue, Pingli Liu and Jiacheng Zhou

Incyte Corporation, Experimental Station, Route 141 and Henry Clay Road, Wilmington, Delaware 19880

Org. Lett., 2009, 11 (9), pp 1999–2002

DOI: 10.1021/ol900350k